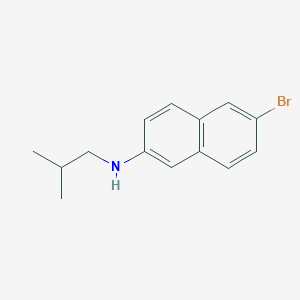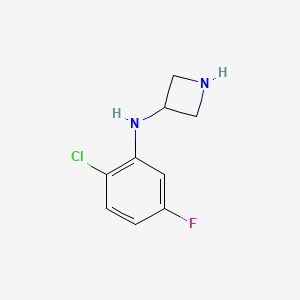
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid amide: is a heterocyclic compound with a fused indole ring system. Indoles are significant in natural products, drugs, and cell biology. This compound has attracted attention due to its potential biological activities.
Preparation Methods
Synthetic Routes:: One synthetic route involves the Bartoli indole synthesis. Starting from acetophenone, a series of steps yield 1-bromo-4-ethyl-2-nitrobenzene, which can be further transformed into the bromo-indole .
Reaction Conditions:: The specific reaction conditions for the synthesis of 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid amide may vary, but typical methods involve bromination and subsequent amide formation.
Industrial Production:: Industrial-scale production methods for this compound would depend on the specific application and demand. research and development in this area are ongoing.
Chemical Reactions Analysis
Reactions::
Amide Formation: The reaction of the carboxylic acid with an amine to form the amide.
Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Amide Formation: Activation of the carboxylic acid (e.g., with EDC/HOBt) followed by reaction with an amine (e.g., isopropylamine).
Major Products:: The major product is 6-bromo-1-isopropyl-1H-indole-4-carboxylic acid amide itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic applications (e.g., anticancer agents).
Industry: As a starting material for drug development.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare this compound’s properties with related indole derivatives to understand its uniqueness.
Properties
Molecular Formula |
C12H13BrN2O |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
6-bromo-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C12H13BrN2O/c1-7(2)15-4-3-9-10(12(14)16)5-8(13)6-11(9)15/h3-7H,1-2H3,(H2,14,16) |
InChI Key |
RNOADWRDYCPSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12073808.png)
![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)

![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)


![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)



